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molecular formula C14H11F2NO B172332 N-(2,5-difluorophenyl)-4-methylbenzamide CAS No. 104608-52-8

N-(2,5-difluorophenyl)-4-methylbenzamide

Cat. No. B172332
M. Wt: 247.24 g/mol
InChI Key: OWMQLRUREHYSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607031

Procedure details

First, p-toluic acid is converted to an acid chloride with thionyl chloride. The acid chloride is reacted with 2,5-difluoroaniline to form 4-methyl-2',5'-difluorobenzanilide (V). The compound (V) is then reacted with 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphethane-2,4-disulfide (Lawesson's reagent) to form 4-methyl-2',5'-difluorobenzothioanilide (VI) which is then reacted with potassium tert-butoxide to form 2-(4-methylphenyl)-5-fluorobenzothiazole (VII). The compound (VII) is then reacted with a halogenating agent such as N-bromosuccinimide, N-chlorosuccinimide or bromine to form a compound (VIII). Finally, the compound (VIII) is reacted with an excess of triethyl phosphite to produce the compound of formula (IV)-1 in which Y is a fluorine atom.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[CH:6][CH:7]=1.S(Cl)(Cl)=O.[F:15][C:16]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:17]=1[NH2:18]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH:18][C:17]2[CH:19]=[C:20]([F:23])[CH:21]=[CH:22][C:16]=2[F:15])=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=O)NC2=C(C=CC(=C2)F)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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